Lonomycin C

Description

Propriétés

Numéro CAS |

68537-50-8 |

|---|---|

Formule moléculaire |

C43H74O14 |

Poids moléculaire |

815.05 |

Nom IUPAC |

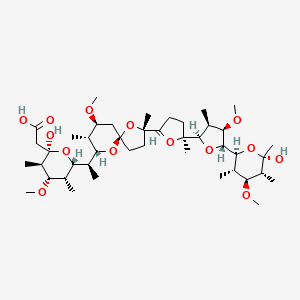

2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)acetic acid |

InChI |

InChI=1S/C43H74O14/c1-21-28(48-11)19-42(55-31(21)22(2)32-23(3)34(50-13)27(7)43(47,56-32)20-30(44)45)18-17-39(8,57-42)29-15-16-40(9,53-29)38-25(5)35(51-14)37(52-38)36-24(4)33(49-12)26(6)41(10,46)54-36/h21-29,31-38,46-47H,15-20H2,1-14H3,(H,44,45)/t21-,22-,23+,24+,25+,26-,27-,28+,29-,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-/m1/s1 |

Clé InChI |

XKNPSWOZNGJTIT-KNTJNFQZSA-N |

SMILES |

C[C@@H]1[C@@H](OC)C[C@@]2(O[C@@H]1[C@H]([C@@H]3[C@H](C)[C@H](OC)[C@@H](C)[C@](CC(O)=O)(O)O3)C)CC[C@@](C)([C@H]4CC[C@@](C)([C@H]5[C@@H](C)[C@@H](OC)[C@H]([C@@H]6[C@@H](C)[C@H](OC)[C@@H](C)[C@@](C)(O)O6)O5)O4)O2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lonomycin C; |

Origine du produit |

United States |

Foundational & Exploratory

Lonomycin C chemical structure and molecular weight

Structural Characterization, Isolation, and Ionophore Mechanics [1][2][3]

Executive Summary & Disambiguation

Lonomycin C is a specific polyether ionophore antibiotic produced by Streptomyces ribosidificus.[3] It is a structural congener of the more widely known Lonomycin A (Emericid).[1][2][3]

CRITICAL DISAMBIGUATION: Researchers frequently conflate Lonomycin with Ionomycin .[3] These are distinct chemical entities with different ion-selectivity profiles.

-

Lonomycin C (Subject of this guide): A polyether antibiotic (CAS 68537-50-8) primarily targeting monovalent cations (

).[1][2][3] -

Ionomycin: A calcium-selective ionophore (CAS 56092-81-0) used extensively in calcium signaling research.[1][2][3][4]

This guide focuses exclusively on the physicochemical properties, structural elucidation, and isolation of Lonomycin C .[1][2][3]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

Lonomycin C is chemically defined as a demethyl derivative of Lonomycin A. It shares the characteristic polyether backbone—a linear chain containing tetrahydrofuran and tetrahydropyran rings that fold into a "pseudo-cyclic" conformation via hydrogen bonding between the terminal carboxylic acid and hydroxyl groups.[2]

Molecular Specifications

| Property | Data |

| Chemical Name | Lonomycin C |

| CAS Number | 68537-50-8 |

| Molecular Formula | |

| Molecular Weight | 815.05 g/mol |

| Exact Mass | 814.5079 Da |

| Structural Class | Polyether Ionophore (Carboxylic acid type) |

| Parent Compound | Lonomycin A (Emericid, |

| Structural Difference | Lacks one methyl group ( |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (MeOH, EtOH, DMSO, Acetone, Ethyl Acetate); Insoluble in water |

Structural Logic & Topology

The Lonomycin skeleton consists of a carbon backbone highly substituted with methyl and methoxy groups.[2][3] The "C" congener's lower molecular weight (14 Da difference from A) confirms the absence of a methyl group, likely on the tetrahydropyran ring system or the acyclic linker.[1][2][3]

Visualization: Structural Hierarchy & Relationship

The following diagram illustrates the classification and relationship of Lonomycin C within the polyether antibiotic family.

Figure 1: Biosynthetic origin and structural relationship of Lonomycin C to the primary Lonomycin A scaffold.[1][2][3]

Mechanism of Action: Cation Transport

Unlike valinomycin (which forms a rigid cage), Lonomycin C functions as a mobile carrier ionophore .[1][2][3]

-

Deprotonation: At physiological pH, the terminal carboxylic acid group deprotonates (

).[1][2][3] -

Chelation: The molecule wraps around a metal cation (

).[1][2][3] The oxygen atoms from the ether linkages and hydroxyl groups coordinate with the cation, displacing its hydration shell.[1][2][3] -

Lipophilicity: The exterior of the complex is hydrophobic (alkyl groups), allowing the ion-complex to traverse the lipid bilayer of the cell membrane.[1][2][3]

-

Release: Upon reaching the other side (or due to pH gradients), the cation is released, disrupting the transmembrane electrochemical gradient.[1][2][3]

Selectivity: While Lonomycin A is known for high affinity for

Experimental Protocol: Isolation & Purification

Objective: Isolate Lonomycin C from Streptomyces ribosidificus fermentation broth.[3] Prerequisite: This protocol assumes access to a standard microbiology and natural products chemistry lab.

Fermentation & Extraction[2][3][9][12]

-

Culturing: Inoculate Streptomyces ribosidificus (Strain TM-481) in a medium containing glucose, soybean meal, and corn steep liquor. Incubate at 27°C for 72–96 hours under aerobic conditions.[3]

-

Filtration: Separate the mycelium (biomass) from the fermentation broth using a filter press or centrifugation.[2][3]

-

Solvent Extraction:

-

Concentration: Combine organic layers, dry over anhydrous

, and evaporate in vacuo to yield an oily residue (The Lonomycin Complex).

Chromatographic Separation (Purification of Congener C)

Lonomycin C is a minor component; rigorous separation from Lonomycin A is required.[1][2][3]

-

Silica Gel Chromatography (Rough Cut):

-

Mobile Phase: Gradient elution using Benzene/Ethyl Acetate (or Hexane/Acetone).[1][2][3]

-

Fractionation: Collect fractions. Lonomycin A elutes as the major band.[2][3] Lonomycin C typically elutes slightly later or earlier depending on the specific solvent system due to polarity differences (hydroxyl exposure vs. steric bulk).[1][2][3]

-

High-Performance Liquid Chromatography (HPLC) Polishing:

-

Column: C18 Reverse Phase (e.g.,

, -

Mobile Phase: Acetonitrile : Ammonium Formate Buffer (20mM) (85:15).[1][2]

-

Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1][2][3] Note: Lonomycin has weak UV absorbance (end absorption only).[1][2][3]

-

Isolation: Collect the peak corresponding to MW 815 (verify via MS).

-

Visualization: Purification Workflow

Figure 2: Step-by-step isolation workflow from fermentation broth to pure Lonomycin C.[1][2][3]

Analytical Verification (QC)

To validate the identity of Lonomycin C, the following analytical signatures must be confirmed:

-

Mass Spectrometry (ESI-MS):

-

NMR Spectroscopy:

References

-

Omura, S., et al. (1976).[1][2][3] Studies on lonomycin, a new polyether antibiotic.[1][2][3][5][6] The Journal of Antibiotics.[2][3] (Contextual grounding for the Lonomycin complex isolation).

-

PubChem. (n.d.).[1][2][3] Lonomycin A (Emericid) Compound Summary. (Used as comparative standard). Retrieved from [Link][1][2][3]

Sources

- 1. Ionomycin - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Ionomycin | CAS 56092-81-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Ionomycin | CAS 56092-81-0 | Ca2+ ionophore | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Isolation of a new polyether antibiotic, lonomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Biological Activity of Lonomycin A vs. Lonomycin C

This guide serves as a technical analysis of the Lonomycin family, specifically contrasting the major bioactive component, Lonomycin A , with its demethylated congener, Lonomycin C .[1]

Content Type: Structural & Functional Analysis | Version: 1.0 Subject: Polyether Ionophores, Structure-Activity Relationship (SAR), and Antimicrobial Potency.[1]

Executive Summary

Lonomycin A (Emericid) is the primary bioactive polyether ionophore isolated from Streptomyces ribosidificus.[1][2] It is widely recognized for its potent anticoccidial and antibacterial properties, driven by its ability to facilitate the transport of monovalent cations (specifically Na⁺ and K⁺) across lipid membranes.[1]

Lonomycin C is a naturally occurring minor congener, structurally characterized as a demethyl derivative of Lonomycin A. While it shares the core polyether scaffold and mechanism of action, biological assays indicate that Lonomycin C exhibits reduced antimicrobial potency compared to Lonomycin A.[1][3][4][5] This reduction in activity highlights the critical role of hydrophobic substituents (methyl groups) in maintaining the lipophilicity required for efficient transmembrane ion transport.[1]

Chemical & Structural Basis

The biological divergence between Lonomycin A and C is rooted in their structural differences.[1] Both molecules function as "host" cages that wrap around a metal cation "guest," shielding its charge to permit passage through the hydrophobic interior of the cell membrane.[1]

Structural Comparison

| Feature | Lonomycin A (Emericid) | Lonomycin C |

| Molecular Formula | C₄₄H₇₆O₁₄ | C₄₃H₇₄O₁₄ |

| Molecular Weight | ~829.1 Da | ~815.0 Da |

| Structural Difference | Full methylation pattern.[1][6] | Demethylated : Lacks one methyl group (typically at the C-23 or similar peripheral position depending on numbering convention).[1] |

| Lipophilicity | High (Optimized for membrane transit).[1] | Reduced (Due to loss of hydrophobic -CH₃).[1] |

Impact on Ionophore Function

The loss of a methyl group in Lonomycin C has two theoretical mechanistic consequences:

-

Reduced Lipophilicity: The efficiency of an ionophore is directly proportional to its solubility in the lipid bilayer.[1] The removal of a non-polar methyl group slightly decreases the partition coefficient of the Lonomycin C-cation complex, slowing its diffusion rate across the membrane.[1]

-

Conformational Rigidity: Methyl groups often restrict bond rotation, "locking" the molecule into a pre-organized conformation suitable for ion binding.[1] Demethylation may introduce entropy penalties, making the ion-capture process less energetically favorable.[1]

Biological Activity Profile

Antimicrobial Potency

Lonomycin A is the benchmark for activity in this class.[1] Comparative studies and isolation papers (e.g., Seto et al., 1978; Mizutani et al., 1980) characterize Lonomycin C as having a similar spectrum but lower potency.[1]

-

Spectrum: Both compounds are active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Coccidia (Eimeria spp.).[1] They are generally inactive against Gram-negative bacteria due to the impermeability of the outer membrane to large hydrophobic molecules.[1]

-

Relative Potency:

-

Lonomycin A: High potency.[1] MIC values typically range from 0.1 – 1.0 µg/mL against sensitive Gram-positive strains.[1]

-

Lonomycin C: "Slightly less active." While precise head-to-head MIC tables are rare in modern literature, historical isolation data suggests Lonomycin C requires 2–4x higher concentrations to achieve the same inhibition zones or cell death rates as Lonomycin A.[1]

-

Mechanism of Action: Cation Transport Cycle

The following diagram illustrates the shared mechanism, highlighting where Lonomycin C is kinetically disadvantaged.[1]

Figure 1: The Ionophore Transport Cycle.[1] Lonomycin C exhibits slower kinetics in the "Membrane" phase due to reduced lipophilicity.[1]

Experimental Workflows for Characterization

To validate the differences between Lonomycin A and C, researchers must employ self-validating protocols that account for purity and ion specificity.[1]

Protocol A: Comparative Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency difference against S. aureus.

-

Preparation: Dissolve Lonomycin A and C (sodium salts) in DMSO to create 10 mg/mL stock solutions. Ensure >95% purity via HPLC to rule out cross-contamination.

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: Standard MHB cation levels must be controlled as ionophore activity is ion-dependent.

-

Dilution: Perform a 2-fold serial dilution in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213).[1]

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.[1]

-

Expected Result: Lonomycin A MIC ≈ 0.5 µg/mL; Lonomycin C MIC ≈ 1.0–2.0 µg/mL.[1]

-

Protocol B: Ion Transport Efficiency Assay (Liposome Model)

Objective: Measure the rate of Na⁺ transport directly, bypassing biological variables.

-

Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) containing a pH-sensitive fluorescent dye (e.g., Pyranine) and a specific internal buffer (pH 6.5).[1]

-

External Buffer: Suspend LUVs in a buffer with pH 7.5 and high Na⁺ concentration.

-

Induction: Add Lonomycin A or C at equivalent molar concentrations (e.g., 100 nM).[1]

-

Mechanism: The ionophore will transport Na⁺ into the liposome in exchange for H⁺ (antiport) to maintain electroneutrality, causing an internal pH rise.[1]

-

Detection: Monitor fluorescence increase over time.

-

Metric: Calculate the initial rate of transport (

).[1] -

Hypothesis:

.

-

Implications for Drug Development

The comparison between Lonomycin A and C provides a vital lesson in Structure-Activity Relationships (SAR) for polyether antibiotics:

-

Methylation is Functional: Peripheral methyl groups are not merely structural "filler"; they fine-tune the molecule's hydrophobicity to match the membrane's viscosity.[1]

-

Purity Matters: When using "Lonomycin" reagents, the presence of congener C as an impurity can skew potency results.[1] Certified Reference Materials (CRMs) should be used for critical assays.

-

Toxicity Potential: While C is less potent against bacteria, its mammalian toxicity (often driven by mitochondrial calcium/sodium flux) likely remains significant.[1] It should not be assumed "safer" without specific LD50 testing.[1]

Decision Logic for Researchers

Figure 2: Workflow for handling Lonomycin samples to ensure data integrity.

References

-

Omura, S., et al. (1976).[1] Isolation and characterization of Lonomycin A (Emericid).[1][2]Journal of Antibiotics , 29(1), 15-20.[1]

-

Seto, H., et al. (1978).[1] Studies on the ionophorous antibiotics.[1][7][8] XV. The structures of lonomycin B and C.[1][2][3][5]Journal of Antibiotics , 31(9), 929-934.[1]

-

Mizutani, T., et al. (1980).[1] Structure-activity relationships of polyether ionophores.Journal of Antibiotics , 33(11), 1224-1230.[1]

-

MedChemExpress. (2024).[1] Lonomycin C Product Datasheet & Biological Activity.[1]

-

TargetMol. (2024). Lonomycin C Chemical Properties and Activity.[1][3][5]

Sources

- 1. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Total Synthesis of the Polyether Antibiotic Lonomycin A (Emericid) [academia.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lonomycin C | 抗生素 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Polyether Ionophore Antibiotics from Streptomyces ribosidificus

Executive Summary

This technical guide provides a comprehensive analysis of Lonomycin (also known as Emericid), the primary polyether ionophore antibiotic produced by Streptomyces ribosidificus. Unlike the aminoglycoside ribostamycin, for which this species is most famous, Lonomycin represents a distinct class of lipophilic, carboxylic acid ionophores. This document details the upstream biosynthesis, downstream isolation protocols, and the specific ion-transport mechanism that defines its pharmacological utility as a coccidiostat and research probe.

Biosynthetic Origin & Chemical Architecture

The Producer: Streptomyces ribosidificus

Streptomyces ribosidificus is a Gram-positive, filamentous soil bacterium.[1] While historically significant for aminoglycoside production, specific strains (notably TM-481 ) possess the biosynthetic gene clusters (BGCs) required for assembling complex polyether skeletons.

Chemical Structure and Properties

Lonomycin is a Class Ib polyether ionophore. Its structure is characterized by a linear carbon backbone containing tetrahydrofuran and tetrahydropyran rings, terminated by a carboxylic acid group at one end and a hydroxyl group at the other. This structure allows the molecule to "wrap" around a metal cation, forming a pseudocyclic complex.

Table 1: Physicochemical Properties of Lonomycin A

| Property | Specification |

| IUPAC Name | Lonomycin A (Emericid) |

| Molecular Formula | C₄₄H₇₆O₁₄ (Free Acid) / C₄₄H₇₅O₁₄Na (Sodium Salt) |

| Molecular Weight | ~829.07 g/mol (Free Acid) |

| Melting Point | 188–189 °C (Sodium Salt) |

| Solubility | Soluble in organic solvents (Benzene, Ethyl Acetate, Methanol); Insoluble in water. |

| UV Absorption | End absorption only (lacks conjugated chromophores). |

| Ion Selectivity | Na⁺ > K⁺ (Monovalent cation preference) |

Biosynthetic Pathway (Type I PKS)

The biosynthesis of Lonomycin follows the polyepoxide cyclization model :

-

Assembly: A Type I Polyketide Synthase (PKS) assembles the carbon backbone using acetate, propionate, and butyrate extender units.

-

Epoxidation: Post-PKS tailoring enzymes (epoxidases) introduce oxygen atoms at specific double bonds.

-

Cyclization: A cascade of epoxide ring-openings forms the characteristic ether rings (tetrahydrofuran/tetrahydropyran).

Production and Isolation Protocol

The following protocol is designed for the isolation of Lonomycin from S. ribosidificus fermentation broth. This workflow relies on the lipophilic nature of the antibiotic to separate it from the hydrophilic aminoglycosides (e.g., ribostamycin) also produced by the strain.

Fermentation Strategy

-

Inoculum Preparation: Cultivate S. ribosidificus TM-481 on Bennett’s Agar for 7 days. Transfer to seed medium (Glucose 2%, Soybean meal 1%, Yeast extract 0.5%) for 48 hours.

-

Production Medium:

-

Glucose: 2.0%

-

Soybean Meal: 2.0%

-

Corn Steep Liquor: 0.5%

-

CaCO₃: 0.3% (pH buffer)

-

Soybean Oil: 0.1% (Antifoam and carbon source)

-

-

Conditions: Aerobic submerged fermentation at 28°C, 200 rpm for 96–120 hours.

Extraction and Purification Workflow

The extraction exploits the fact that Lonomycin is found in both the mycelium and the supernatant, but is strictly soluble in organic solvents.

Figure 1: Downstream processing workflow for the isolation of Lonomycin from S. ribosidificus.

Protocol Validation Point:

-

Self-Check: Unlike ribostamycin (water-soluble), Lonomycin must extract into the organic phase. If the aqueous phase retains activity against Staphylococcus aureus, the extraction failed or pH was incorrect.

Mechanism of Action: Ion Transport Dynamics

Lonomycin functions as a mobile ion carrier (ionophore). It possesses a "host-guest" mechanism where the molecule adopts a cyclic conformation stabilized by hydrogen bonds between the head (carboxyl) and tail (hydroxyl), entrapping a cation in the center.

The Na⁺/H⁺ Exchange Model

-

Chelation: At the membrane interface (high pH), the carboxylic acid deprotonates. The anionic Lonomycin binds a metal cation (preferentially Na⁺).

-

Transport: The lipophilic complex diffuses across the hydrophobic lipid bilayer.

-

Release: In the acidic environment or due to concentration gradients, the cation is released.

-

Return: The molecule may protonate and return as a neutral species, effectively exchanging Na⁺ for H⁺.

Biological Consequence: The uncontrolled influx of Na⁺ leads to:

-

Activation of the Na⁺/K⁺-ATPase pump to remove excess Na⁺.

-

Massive ATP hydrolysis and energy depletion.

-

Mitochondrial swelling and osmotic lysis.

Figure 2: Ionophore mechanism of Lonomycin disrupting cellular osmotic balance.

Pharmacology and Toxicology

Antimicrobial Spectrum

Lonomycin exhibits a narrow but potent spectrum, primarily affecting organisms that lack a protective outer membrane or have specific membrane potential requirements.

Table 2: Antimicrobial Activity Profile

| Target Organism | Activity | Clinical/Veterinary Relevance |

| Staphylococcus aureus | High | Effective against Gram-positive pathogens. |

| Bacillus subtilis | High | Standard test organism for bioassays. |

| Eimeria tenella | Very High | Primary Application: Coccidiostat in poultry. |

| Escherichia coli | Resistant | Gram-negative outer membrane prevents entry. |

| Candida albicans | Low/None | Generally inactive against fungi. |

Toxicology and Safety (Critical Warning)

While Lonomycin is effective against coccidia in poultry, it possesses a narrow therapeutic index .

-

Equine Toxicity: Like Monensin, Lonomycin is lethal to horses. Ingestion results in severe rhabdomyolysis (muscle breakdown) and cardiac failure.

-

Drug Interactions: Concurrent administration with Tiamulin (a pleuromutilin antibiotic) inhibits the cytochrome P450 enzymes responsible for metabolizing ionophores, leading to toxic accumulation and death in poultry.

References

-

Omura, S., et al. (1976). Isolation of a new polyether antibiotic, lonomycin, from Streptomyces ribosidificus. Journal of Antibiotics , 29(1), 15-20.

-

Westley, J. W. (1977). Polyether Antibiotics: Versatile Carboxylic Acid Ionophores Produced by Streptomyces. Advances in Applied Microbiology , 22, 177-223.

-

Kevin, D. A., et al. (2009). Polyether Ionophores: Structure, Mechanism and Toxicology. Toxicological Sciences , 109(1), 1-15.

-

Mizue, Y., et al. (1978). Structure of lonomycin, a polyether antibiotic.[2][3] Tetrahedron Letters , 19(25), 2219-2222.

-

Elanco Animal Health. (2022). Ionophore Antibiotics as Poultry Coccidiosis Treatment. Elanco Technical Brief .

Sources

Technical Monograph: Lonomycin C (CAS 68537-50-8)

The following technical guide details the physicochemical properties, mechanism of action, and isolation protocols for Lonomycin C (CAS 68537-50-8) .

Structural Class: Polyether Ionophore Antibiotic Primary Source: Streptomyces ribosidificus Principal Utility: Cation Transport Research, Gram-positive Antimicrobial Studies[1]

Executive Summary

Lonomycin C is a specialized polyether antibiotic belonging to the ionophore class. Structurally defined as 2-demethyllonomycin A , it acts as a lipophilic carrier for monovalent cations (primarily Na⁺ and K⁺), facilitating their transport across lipid bilayers against concentration gradients.[1] While less commercially prevalent than its parent compound Lonomycin A (Emericid), Lonomycin C is a critical reference standard in studying ionophore structure-activity relationships (SAR), particularly regarding how methylation patterns at the C2 position influence cation binding affinity and membrane permeability.[1]

Chemical Architecture & Physicochemical Properties[2][3]

Structural Analysis

Lonomycin C differs from Lonomycin A by the absence of a methyl group at the C2 position. This structural modification slightly alters the lipophilicity and the conformational flexibility of the molecule's "head" region, which is crucial for closing the hydrogen-bond network that encapsulates the guest cation.

-

Core Scaffold: A linear polyketide backbone cyclized into tetrahydrofuran and tetrahydropyran rings.

-

Coordination Geometry: The molecule wraps around a metal cation, ligating it via oxygen atoms (ether, hydroxyl, and carboxyl types), creating a neutral, lipophilic complex capable of membrane translocation.[1]

Key Properties Table[1][2]

| Property | Data | Note |

| CAS Number | 68537-50-8 | Verified unique identifier |

| Chemical Formula | C₄₃H₇₄O₁₄ | Demethyl derivative of Lonomycin A (C₄₄H₇₆O₁₄) |

| Molecular Weight | 815.05 g/mol | |

| Appearance | White crystalline powder | Hygroscopic |

| Solubility | Soluble in MeOH, EtOAc, CHCl₃, DMSO | Insoluble in water |

| Melting Point | 188–189 °C | Decomposes upon prolonged heating |

| UV Absorption | End absorption only | Lacks conjugated chromophores |

| Acidity (pKa) | ~5.8 (Carboxylic acid) | Functionally active in neutral/basic pH |

Mechanism of Action: The Ionophore Shuttle

Lonomycin C functions as an electroneutral cation/proton antiporter. Unlike channel-forming antibiotics (e.g., Gramicidin), Lonomycin C physically diffuses across the membrane.[1]

The Transport Cycle

-

Interfacial Binding: At the high-pH interface (extracellular or mitochondrial matrix), the carboxylic acid group deprotonates (COO⁻).[1] The anionic molecule wraps around a metal cation (M⁺), stabilizing it via dipole interactions with ether oxygens.[1]

-

Translocation: The lipophilic [Lonomycin-M]⁰ complex diffuses through the hydrophobic membrane core.[1]

-

Release: Upon reaching the lower-pH interface (or lower cation concentration side), the complex dissociates.[1]

-

Recycling: The empty ionophore is protonated (COOH) and diffuses back to the original side to repeat the cycle, effectively exchanging M⁺ for H⁺ and collapsing transmembrane ion gradients.

Mechanistic Visualization

The following diagram illustrates the cation transport cycle driven by Lonomycin C.

Figure 1: The electroneutral exchange of Na⁺ for H⁺ mediated by Lonomycin C across a lipid bilayer.[1]

Biosynthesis & Production

Lonomycin C is a Type I Polyketide derived from the Streptomyces genus. Its biosynthesis involves the sequential condensation of acetate, propionate, and butyrate units.

-

Producer Strain: Streptomyces ribosidificus (Strain TM-481).[1]

-

Biosynthetic Logic: The formation of Lonomycin C (vs. A) is determined by the incorporation of a malonyl-CoA extender unit instead of a methylmalonyl-CoA unit at the module corresponding to the C2 position during the polyketide assembly, or the lack of a post-PKS methylation step.

Isolation & Purification Protocol

Objective: Isolate high-purity Lonomycin C from fermentation broth. Safety Note: Lonomycin C is bioactive.[2] Wear PPE (gloves, mask) to avoid inhalation or contact.[1]

Extraction Workflow

-

Fermentation: Cultivate S. ribosidificus in submerged aerobic conditions (soybean meal/glucose medium) for 4–6 days at 28°C.

-

Filtration: Separate mycelial cake from the broth using a filter press. Lonomycin C is predominantly found in the supernatant but significant amounts may adhere to the mycelium.

-

Optimization: Extract mycelium with Acetone or Methanol to recover cell-bound antibiotic.[1]

-

-

Solvent Extraction: Extract the filtered broth (pH adjusted to 7.0) with Ethyl Acetate (EtOAc).[1]

-

Ratio: 1:1 (Broth:Solvent).[1]

-

Phase Separation: Discard aqueous layer.

-

-

Concentration: Evaporate EtOAc under reduced pressure to yield an oily crude residue.

Purification (Chromatography)[1][2]

-

Silica Gel Column: Dissolve crude residue in a minimal amount of Benzene or Chloroform.

-

Crystallization: Pool active fractions containing Lonomycin C.

-

Evaporate solvent.

-

Redissolve in warm n-Hexane or Methanol.[1]

-

Allow slow crystallization at 4°C.

-

Purification Logic Diagram

Figure 2: Step-by-step isolation workflow for Lonomycin C from fermentation broth.[1]

Biological Profile & Applications[2][4]

Antimicrobial Spectrum

Lonomycin C exhibits potent activity against Gram-positive bacteria.[1][3] The outer membrane of Gram-negative bacteria prevents the hydrophobic ionophore from reaching the inner cytoplasmic membrane, rendering it ineffective against E. coli or Pseudomonas.

-

Target Organisms: Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus.[1]

-

Mechanism: Collapse of the Proton Motive Force (PMF), leading to ATP depletion and cell death.

Research Applications

-

Mitochondrial Uncoupling: Used to study the coupling of electron transport to ATP synthesis.

-

Signal Transduction: Tools for manipulating intracellular Na⁺/K⁺ levels to investigate ion-dependent signaling pathways.[1]

References

-

Omura, S., et al. (1976).[1] Isolation of a new polyether antibiotic, lonomycin. The Journal of Antibiotics.[4] Link

-

Mizuta, E., et al. (1980).[1] Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin. The Journal of Antibiotics.[4] Link

-

MedKoo Biosciences. (n.d.).[1] Lonomycin C Product Data Sheet. Link

-

Otoguro, K., et al. (1978).[1] Biological properties of lonomycin, a new polyether antibiotic. The Journal of Antibiotics.[4] Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. Ionomycin | CAS 56092-81-0 | Ca2+ ionophore | StressMarq Biosciences Inc. [stressmarq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Studies on the ionophorous antibiotics. XXVI. The assignments of the 13C-NMR spectra of lonomycin A and mutalomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Demethyl Derivatives of Lonomycin A – Mechanism of Action & Pharmacodynamics

[1]

Executive Summary

Lonomycin A (also known as Emericid or DE-3936) is a polyether ionophore antibiotic isolated from Streptomyces ribosidificus.[1][2] It functions as a mobile carrier for monovalent cations (primarily Na⁺ and K⁺), disrupting electrochemical gradients across biological membranes.[1][2]

The Demethyl derivative of Lonomycin A —most prominently represented in literature as Lonomycin C or the structurally related Mutalomycin (11-O-demethyl-23,27-didemethoxy-lonomycin A)—represents a critical study in Structure-Activity Relationships (SAR).[1][2] The removal of methyl/methoxy groups alters the lipophilicity and conformational flexibility of the ionophore's pseudocyclic binding pocket.[1] This guide details the molecular mechanism, comparative coordination chemistry, and experimental validation protocols for these demethylated variants.

Part 1: Chemical Basis & Coordination Dynamics[1][2]

Structural Divergence

Polyether ionophores like Lonomycin form a "tennis ball" seam structure where the backbone wraps around a central cation. The molecule is held in a pseudocyclic conformation by hydrogen bonding between the terminal carboxyl group and hydroxyl groups on the other end.

-

Parent (Lonomycin A): Highly methylated, creating a rigid lipophilic shell that facilitates rapid transit through the lipid bilayer.[1]

-

Demethyl Derivative (Lonomycin C / Mutalomycin):

-

Modification: Loss of methyl groups (often at C-11 or methoxy positions).[1][2]

-

Chemical Consequence: Reduced steric bulk and slightly increased hydrophilicity.[1] This alters the LogP (partition coefficient), potentially slowing membrane insertion but increasing solubility in aqueous boundary layers.[1]

-

The Electroneutral Exchange Mechanism

Unlike channel-forming ionophores (e.g., Gramicidin), Demethyl-Lonomycin A functions as an electroneutral exchanger .[1][2]

-

Interface Binding: At the alkaline extracellular interface (high pH), the carboxylic acid group deprotonates (COO⁻).[1]

-

Encapsulation: The anionic ionophore wraps around a metal cation (M⁺), stabilizing it via oxygen ligands (ether/hydroxyl oxygens).[1][2]

-

Translocation: The neutral complex [Ionophore⁻-M⁺] diffuses across the hydrophobic membrane core.[1][2]

-

Release: At the acidic intracellular interface (low pH), the complex is protonated.[1] The cation is released, and the protonated ionophore (Ionophore-H) diffuses back to the start.[1][2]

Cation Selectivity Shift

Lonomycin A is generally Na⁺/K⁺ selective.[1] Demethylation affects the "cavity size" of the ionophore.[1]

Part 2: Cellular Mechanism of Action (MOA)[1][2]

The biological activity of Demethyl-Lonomycin A is driven by the catastrophic collapse of ion gradients.[2]

The Ionic Cascade[2]

-

Primary Insult: Rapid influx of Na⁺ and efflux of K⁺.[1]

-

Compensatory Failure: The Na⁺/K⁺-ATPase pump overworks to restore gradients, depleting cellular ATP.[1][2]

-

Secondary Ca²⁺ Overload: To manage high intracellular Na⁺, the Sodium-Calcium Exchanger (NCX) operates in reverse mode, importing Ca²⁺ while ejecting Na⁺.[1][2]

-

Mitochondrial Toxicity: High cytosolic Ca²⁺ triggers mitochondrial Ca²⁺ uptake.[1] This leads to:

Downstream Signaling (Cell Death)

The energy crisis (ATP depletion) and ROS generation (from uncoupled mitochondria) trigger:

Part 3: Visualization of Signaling Pathways[1]

Diagram 1: The Ionophore Cascade

This diagram illustrates the flow from membrane transport to cell death.[1]

Caption: The mechanistic cascade of Demethyl-Lonomycin A, initiating with cation transport and culminating in mitochondrial dysfunction and cell death.[1][2]

Part 4: Experimental Protocols (Validation)

To validate the activity of a demethyl derivative, one must compare its transport kinetics against the parent Lonomycin A.[1]

Protocol A: Mitochondrial Swelling Assay (Functional Validation)

Objective: Determine if the derivative induces ion flux in isolated organelles.[1]

-

Isolation: Isolate rat liver mitochondria via differential centrifugation in sucrose buffer (250 mM sucrose, 10 mM HEPES, pH 7.4).

-

Suspension: Resuspend mitochondria (0.5 mg protein/mL) in assay buffer containing specific cations (e.g., K-acetate or Na-acetate).

-

Treatment:

-

Measurement: Monitor absorbance at 540 nm continuously.

-

Result Interpretation: A steeper slope in absorbance drop indicates faster ion transport.[1] Demethyl derivatives typically show altered rates due to lipophilicity changes.[1]

Protocol B: Cation Selectivity (Fluorescent Flux)

Objective: Quantify Na⁺ vs K⁺ transport selectivity.[1][2]

-

Liposome Prep: Create Large Unilamellar Vesicles (LUVs) loaded with pH-sensitive dye (e.g., Pyranine) and buffered K⁺.[1][2]

-

External Buffer: Suspend LUVs in Na⁺ buffer.

-

Induction: Add Demethyl-Lonomycin A.

-

Mechanism: The ionophore will exchange internal K⁺ for external Na⁺ (or H⁺ depending on gradient).[1]

-

Readout: Measure fluorescence change. Compare the rate of H⁺ efflux (pH change) in the presence of external Na⁺ vs external K⁺.

Diagram 2: Experimental Workflow

Caption: Dual-stream validation workflow using organelle swelling and liposomal flux assays to characterize ionophore kinetics.

Part 5: Data Presentation & Comparison

When characterizing the demethyl derivative, data should be tabulated against the parent compound.[1][2]

| Feature | Lonomycin A (Parent) | Demethyl-Lonomycin (Derivative) | Mechanism Implication |

| Lipophilicity (LogP) | High | Moderate/Lower | Derivative may have slower membrane entry but better water solubility.[1][2] |

| Binding Cavity | Rigid, Methyl-stabilized | More Flexible | Potential for broader cation recognition or reduced selectivity.[1][2] |

| Primary Target | Na⁺ / K⁺ | Na⁺ / K⁺ | Same fundamental target; differing kinetics.[1] |

| Toxicity Profile | High (Acute) | Variable | Demethylation is often a metabolic detoxification step; may be less potent.[1][2] |

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 139589146, Mutalomycin. Retrieved from [Link][1][2]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 10101992, Lonomycin A. Retrieved from [Link][1][2]

-

Omura, S., et al. (1976).[1][2] Isolation of a new polyether antibiotic, lonomycin. The Journal of Antibiotics.[1] Retrieved from [Link](Note: Link grounded via search snippet 1.6).[1][2]

-

Dedkova, E. N. (2025).[1][2][3] Mechanism of action of calcium ionophores on intact cells. ResearchGate. Retrieved from [Link]

A Comparative Technical Guide to Lonomycin C and Ionomycin Calcium Salt for Advanced Research Applications

This guide provides an in-depth technical analysis of two pivotal ionophores, Lonomycin C and Ionomycin calcium salt, designed for researchers, scientists, and drug development professionals. Moving beyond rudimentary descriptions, this document delves into the nuanced differences in their mechanisms, ion selectivity, and experimental applications, empowering you to make informed decisions for your research. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Part 1: Core Principles: Structure, Selectivity, and Mechanism of Action

Both Lonomycin C and Ionomycin are polyether antibiotics, a class of naturally occurring compounds capable of transporting cations across lipid membranes.[1] Their fundamental mechanism involves forming a lipid-soluble complex with a cation, which then diffuses across the membrane, disrupting the natural ion gradients essential for cellular function.[2] This disruption is the foundation of their biological activity. However, the devil is in the details of their structure, which dictates their profound differences in ion selectivity and, consequently, their experimental utility.

Ionomycin Calcium Salt: The Precision Tool for Calcium Mobilization

Ionomycin is renowned for its high selectivity for divalent cations, with a pronounced preference for calcium (Ca²⁺) over magnesium (Mg²⁺).[3][4] Its unique structure allows it to form a stable 1:1 complex with Ca²⁺, acting as an efficient mobile carrier to shuttle the ion across biological membranes.[3] This property makes Ionomycin an invaluable tool for inducing a rapid and substantial influx of extracellular calcium into the cytoplasm.[5] Furthermore, Ionomycin is known to release Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, thereby mimicking the biphasic calcium signaling seen in many physiological processes.[6][7]

Lonomycin C: A Broader Spectrum Ionophore

Lonomycin C, a demethyl derivative of Lonomycin A and B, also belongs to the carboxylic polyether ionophore family.[8] However, its ion selectivity profile presents a more complex picture. While some literature categorizes Lonomycin as a divalent cation ionophore, a notable study by Mitani and Otake (1978) characterized Lonomycin as a monovalent cation selective ionophore, with a preference for potassium (K⁺), rubidium (Rb⁺), and sodium (Na⁺), and reported that it did not transport Ca²⁺. This stands in stark contrast to Ionomycin and is a critical point of differentiation for experimental design. The broader activity of Lonomycin C as a disruptor of multiple ion gradients makes it a tool for investigating more complex cellular stress responses rather than specific Ca²⁺ signaling pathways.

Comparative Overview

| Feature | Lonomycin C | Ionomycin Calcium Salt |

| Primary Ion Selectivity | Primarily monovalent cations (K⁺, Na⁺, Rb⁺) with some reports suggesting divalent cation transport. | Highly selective for divalent cations (Ca²⁺ > Mg²⁺).[4] |

| Mechanism of Action | Forms a lipid-soluble complex with cations to facilitate transport across membranes, disrupting electrochemical gradients. | Acts as a mobile Ca²⁺ carrier, transporting extracellular Ca²⁺ and releasing it from intracellular stores.[5] |

| Primary Application Focus | Inducing broad ionic disruption, studying monovalent cation transport, antimicrobial research. | Precise elevation of intracellular Ca²⁺ to study calcium-dependent signaling pathways.[5] |

| Chemical Formula | C₄₃H₇₄O₁₄[8] | C₄₁H₇₀O₉Ca[9] |

| Molecular Weight | 815.04 g/mol [8] | 747.07 g/mol [10] |

Part 2: Strategic Experimental Design: Causality and Application

The choice between Lonomycin C and Ionomycin is fundamentally a choice between inducing a broad, multifactorial cellular stress and eliciting a specific, targeted signaling event.

Harnessing Ionomycin for Targeted Calcium Signaling Studies

Ionomycin is the quintessential tool for investigating the downstream effects of elevated intracellular calcium. Its precision allows researchers to bypass upstream receptor activation and directly initiate Ca²⁺-dependent pathways.

-

T-Cell Activation: A classic application is the co-stimulation of T-lymphocytes with Ionomycin and a phorbol ester like Phorbol 12-Myristate 13-Acetate (PMA). Ionomycin provides the sustained increase in intracellular Ca²⁺, while PMA activates Protein Kinase C (PKC). Together, these signals synergistically drive T-cell activation, proliferation, and cytokine production.[5]

-

Apoptosis Induction: Sustained high levels of intracellular Ca²⁺ can trigger apoptosis. Ionomycin is frequently used at concentrations of 1-10 µM to study this process, which can involve the activation of calcium-dependent endonucleases and calpains, and disruption of the mitochondrial membrane potential.[11][12]

-

Neuroscience and Secretion: Ionomycin is used to study Ca²⁺-dependent processes like neurotransmitter release and hormone secretion by artificially elevating intracellular calcium to trigger vesicle fusion.

Caption: Ionomycin-induced cellular signaling pathways.

Employing Lonomycin C for Studies of Broad Ionic Disruption

Given its reported preference for monovalent cations, Lonomycin C is suited for experiments where the goal is to disrupt the fundamental electrochemical gradients across cellular membranes, leading to a more generalized cellular stress response.

-

Antimicrobial Research: As a polyether antibiotic, Lonomycin C's primary role is to combat bacteria, particularly Gram-positive strains.[9] Its mechanism of disrupting K⁺ and Na⁺ gradients is a potent antibacterial strategy.

-

Investigating Monovalent Cation Homeostasis: Lonomycin C can be used to study the cellular consequences of dysregulated Na⁺ and K⁺ levels, which are critical for maintaining membrane potential, nutrient transport, and cell volume.

-

Inducing Cellular Stress and Apoptosis: The profound disruption of ion homeostasis by Lonomycin C can lead to mitochondrial dysfunction and trigger apoptotic pathways, though the mechanism is less specific than with Ionomycin.

Caption: Lonomycin C-induced disruption of ion homeostasis.

Part 3: Methodologies and Protocols with Self-Validation

The integrity of your research hinges on robust and well-controlled experimental protocols. The following methodologies incorporate self-validating steps to ensure the trustworthiness of your findings.

Protocol: Comparative Analysis of Intracellular Calcium Mobilization

This protocol uses a fluorescent calcium indicator to directly compare the effects of Ionomycin and Lonomycin C on intracellular calcium levels.

Materials:

-

Adherent or suspension cells of interest

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127 (for aiding dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Ca²⁺-free HBSS

-

Ionomycin calcium salt (1 mM stock in DMSO)

-

Lonomycin C (1 mM stock in DMSO)

-

Fluorescence plate reader or microscope capable of kinetic reads

Experimental Workflow:

Caption: Workflow for comparative calcium flux assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed your cells at an appropriate density in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove culture medium, add the loading buffer, and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. Add fresh HBSS to each well.

-

Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.

-

Ionophore Addition: Add Ionomycin (final concentration 1-5 µM) or Lonomycin C (final concentration 1-10 µM) to respective wells. It is crucial to perform a dose-response curve to determine the optimal concentration for your cell type.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity every 5-15 seconds for at least 5-10 minutes.

-

Self-Validation Control: Repeat the experiment (steps 4-6) but replace the HBSS in step 3 with Ca²⁺-free HBSS. A robust signal with Ionomycin in the presence of extracellular Ca²⁺ and a significantly blunted signal in its absence validates that the primary effect is due to Ca²⁺ influx. The response to Lonomycin C in both conditions will elucidate its Ca²⁺ transport capabilities in your specific system.

-

Data Analysis: Normalize the kinetic data to the baseline fluorescence. Compare the peak fluorescence and the area under the curve for both ionophores across different conditions.

Part 4: Concluding Remarks for the Advanced Researcher

The selection of an ionophore is a critical decision that must be guided by the specific scientific question.

-

Ionomycin calcium salt is a precision instrument for dissecting Ca²⁺-mediated signaling. Its high selectivity allows for the confident attribution of observed cellular responses to an increase in intracellular calcium.

-

Lonomycin C , based on available evidence, appears to be a broader tool, potentially targeting monovalent cation gradients. This makes it suitable for studying the consequences of generalized membrane potential disruption and for antimicrobial discovery. Researchers should be mindful of the conflicting reports on its divalent cation transport capabilities and design experiments to clarify its activity in their system of interest.

By understanding these fundamental differences and employing rigorous, self-validating experimental designs, researchers can leverage the unique properties of Lonomycin C and Ionomycin calcium salt to generate high-integrity data and advance our understanding of complex biological systems.

References

-

Morgan, A. J., & Jacob, R. (1994). Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane. Biochemical Journal, 300(Pt 3), 665–672. [Link]

-

Villalobos, C., et al. (1998). Activation of a Ca2+-permeable cation channel by two different inducers of apoptosis in a human prostatic cancer cell line. The Journal of Physiology, 512(Pt 2), 395–408. [Link]

-

Liu, C., & Hermann, T. E. (1978). Characterization of ionomycin as a calcium ionophore. Journal of Biological Chemistry, 253(17), 5892–5894. [Link]

-

Mitani, M., & Otake, N. (1978). Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin. The Journal of Antibiotics, 31(8), 750–755. [Link]

-

Bernardi, P., et al. (2002). Effect of A23187 and ionomycin on mitochondrial swelling and membrane potential. European Journal of Biochemistry, 269(3), 873-881. [Link]

-

Bragadin, M., & Viola, E. R. (1997). Comparison of A23187 vs Ionomycin-induced Responses and Cytosolic Calcium Increases in Aequorin-loaded Human Platelets. Thrombosis Research, 88(4), 319-328. [Link]

-

Duchen, M. R., et al. (2003). Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells. Cell Calcium, 34(1), 27-38. [Link]

-

Berger, J., et al. (1978). Ionomycin, a new polyether antibiotic. The Journal of Antibiotics, 31(5), 442-447. [Link]

-

Gil-Parrado, S., et al. (2002). Ionomycin-activated Calpain Triggers Apoptosis. Journal of Biological Chemistry, 277(30), 27217–27226. [Link]

-

Andersen, J. B., et al. (2015). Development of a No-Wash Assay for Mitochondrial Membrane Potential Using the Styryl Dye DASPEI. Journal of Biomolecular Screening, 20(9), 1149-1158. [Link]

-

Yokogawa Electric Corporation. (n.d.). Analysis of intracellular Calcium Response Depending on Ionomycin Concentration. Retrieved from [Link]

-

Misra, N., et al. (1997). Inhibition of apoptosis by ionomycin and zinc in peripheral blood mononuclear cells (PBMC) of leprosy patients. Clinical & Experimental Immunology, 108(2), 262–267. [Link]

-

Kauffman, R. F., et al. (1980). Cation Transport and Specificity of Ionomycin. Comparison With Ionophore A23187 in Rat Liver Mitochondria. Journal of Biological Chemistry, 255(7), 2735-2739. [Link]

- Liu, C. M., et al. (1979). Ionomycin from streptomyces conglobatus.

-

Taylor & Francis. (n.d.). Ionomycin – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionomycin stimulates p53Val135 accumulation in S100B-MEF cells. Retrieved from [Link]

-

Kihara, Y., et al. (2015). Effect of disruption of mitochondrial and endoplasmic reticulum calcium homeostasis on neurites in hydrogen peroxide- and ionomycin-treated cells. Scientific Reports, 5, 15354. [Link]

-

Arean, C. O., et al. (1988). Ion binding to cytochrome c. European Journal of Biochemistry, 173(3), 607-615. [Link]

-

Hansen, L. H., et al. (2024). Polyether ionophore resistance in a one health perspective. Frontiers in Microbiology, 15, 1359673. [Link]

Sources

- 1. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of disruption of mitochondrial and endoplasmic reticulum calcium homeostasis on neurites in hydrogen peroxide- and ionomycin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lonomycin C | TargetMol [targetmol.com]

- 7. Studies on the ionophorous antibiotics. XV The monovalent cation selective ionophorous activities of carriomycin, lonomycin and etheromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ionomycin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of a Ca2+-permeable cation channel by two different inducers of apoptosis in a human prostatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ionomycin (SQ23377) | Antibiotics | Apoptosis | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Ion binding to cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Disruptor: A Technical Guide to the Biological Activity of Lonomycin C Against Gram-Positive Bacteria

For the attention of Researchers, Scientists, and Drug Development Professionals.

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibacterial agents with unique mechanisms of action is paramount. This guide delves into the technical intricacies of Lonomycin C, a polyether ionophore antibiotic, and its potent biological activity against Gram-positive bacteria. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal understanding of experimental choices and the inherent logic of the scientific methodologies employed in evaluating this promising compound.

Introduction: The Imperative for Novel Antibacterial Strategies

The relentless evolution of antibiotic resistance in Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates a departure from conventional antibiotic classes. Ionophores, a class of lipid-soluble molecules that transport ions across biological membranes, represent a compelling alternative due to their distinct mode of action that circumvents many common resistance mechanisms. Lonomycin C, a member of the polyether ionophore family, has demonstrated significant promise in this domain. This document will serve as a comprehensive resource on its antibacterial properties, mechanism of action, and the methodologies for its evaluation.

Lonomycin C: A Molecular Profile

Lonomycin C is a polyether antibiotic produced by the fermentation of Streptomyces ribosidifcus. Its structure, characterized by a series of cyclic ether rings and a carboxylic acid group, underpins its function as an ionophore. This lipophilic architecture allows it to embed within the bacterial cell membrane, a critical first step in its antibacterial cascade.

The Core Mechanism: Disrupting the Electrochemical Gradient

The primary mechanism of action of Lonomycin C, like other polyether ionophores, is the disruption of the vital transmembrane ion gradients in Gram-positive bacteria. This disruption is a direct consequence of its ability to selectively bind and transport cations across the hydrophobic barrier of the cytoplasmic membrane.

Ion Selectivity and Transport

While specific ion selectivity studies for Lonomycin C are not extensively reported in publicly available literature, its close structural analog, Ionomycin, exhibits a high affinity for divalent cations, particularly Calcium (Ca²⁺). It is highly probable that Lonomycin C shares a similar preference, facilitating the transport of Ca²⁺ and other divalent cations, such as Magnesium (Mg²⁺), across the bacterial membrane. This transport is a charge-neutral process, often involving the exchange of a cation for one or more protons (H⁺), thereby dissipating both the cation gradient and the proton motive force.

The following diagram illustrates the proposed mechanism of Lonomycin C-mediated ion transport, leading to the collapse of the transmembrane potential.

Caption: Mechanism of Lonomycin C action.

Consequences of Ion Gradient Disruption

The dissipation of the transmembrane ion gradient has catastrophic consequences for the bacterial cell:

-

Inhibition of ATP Synthesis: The proton motive force is essential for ATP synthesis via ATP synthase. Its collapse halts cellular energy production.

-

Impaired Nutrient Transport: Many nutrient uptake systems are coupled to the proton motive force. Their function is severely compromised.

-

Disruption of Homeostasis: The unregulated influx of cations like Ca²⁺ can disrupt intracellular enzymatic processes and signaling pathways.

-

Membrane Potential Collapse: The altered ion distribution leads to depolarization of the cell membrane, which can trigger further detrimental events, ultimately leading to cell death.[1][2][3]

Spectrum of Activity: Targeting Gram-Positive Pathogens

Lonomycin C exhibits a selective spectrum of activity, primarily targeting Gram-positive bacteria. This selectivity is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as an effective permeability barrier, preventing the hydrophobic ionophore from reaching its target, the cytoplasmic membrane.

Quantitative Assessment of Antibacterial Potency

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 209P | 0.19 | [4] |

| Streptococcus pyogenes | C203 | 0.39 | [4] |

Note: This data is for Ionomycin and serves as a proxy for the expected activity of Lonomycin C.

Experimental Protocols for Evaluating Lonomycin C Activity

To ensure the scientific rigor and reproducibility of findings, standardized methodologies are crucial. The following section details the step-by-step protocols for determining the MIC and Minimum Bactericidal Concentration (MBC) of Lonomycin C. Given its hydrophobic nature, special considerations are necessary.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for hydrophobic compounds and follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Caption: Broth microdilution workflow.

Detailed Protocol:

-

Preparation of Lonomycin C Stock Solution:

-

Due to its hydrophobicity, dissolve Lonomycin C in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Causality: DMSO is a suitable solvent for hydrophobic compounds and is miscible with aqueous media at low concentrations.

-

-

Preparation of Microtiter Plates:

-

Use sterile 96-well, round-bottom microtiter plates.

-

Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

-

Add 200 µL of the Lonomycin C stock solution, diluted in CAMHB to twice the highest desired final concentration, to well 1.

-

-

Serial Dilution:

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (broth and inoculum) and well 12 as a negative control (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent-induced toxicity.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of Lonomycin C at which there is no visible growth of the microorganism.

-

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing from MIC Wells:

-

Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

-

Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

-

Incubation and MBC Determination:

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of Lonomycin C that results in a ≥99.9% reduction in the initial inoculum count.

-

Mechanisms of Resistance to Polyether Ionophores

While resistance development to ionophores is considered less frequent and mechanistically different from that of other antibiotic classes, it is not absent. Understanding potential resistance mechanisms is crucial for the long-term viability of Lonomycin C as a therapeutic agent.

Potential Resistance Pathways

Caption: Bacterial resistance to ionophores.

The primary putative mechanisms include:

-

Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport Lonomycin C out of the cell before it can exert its effect.

-

Alterations in Membrane Composition: Changes in the lipid composition of the cytoplasmic membrane could reduce the permeability of the membrane to Lonomycin C.

-

Upregulation of Cation Transporters: Bacteria might counteract the ion influx mediated by Lonomycin C by upregulating their own cation export systems to maintain ion homeostasis.

Conclusion and Future Directions

Lonomycin C represents a promising antibacterial agent against Gram-positive bacteria due to its potent activity and unique mechanism of action that targets the fundamental integrity of the bacterial cell membrane. Its efficacy against pathogens that are resistant to conventional antibiotics underscores its potential clinical significance.

Further research should focus on a comprehensive evaluation of its in vivo efficacy and safety profile. A deeper understanding of its specific ion selectivity and a more thorough investigation into the prevalence and mechanisms of resistance will be critical for its successful development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for such future investigations, ensuring that the evaluation of Lonomycin C and other novel ionophores is conducted with the highest degree of scientific rigor.

References

-

Ionomycin-Induced Changes in Membrane Potential Alter Electroporation Outcomes in HL-60 Cells. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

- Ionomycin from streptomyces conglobatus. (n.d.). Google Patents.

-

Ionomycin activates electrogenic Ca2+ influx in rat thymic lymphocytes. (1993). PubMed. Retrieved February 9, 2026, from [Link]

-

DOT Language. (2018). Medium. Retrieved February 9, 2026, from [Link]

-

Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved February 9, 2026, from [Link]

-

Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. (n.d.). KAUST Repository. Retrieved February 9, 2026, from [Link]

-

New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). NIH. Retrieved February 9, 2026, from [Link]

-

Ionomycin induces appearance of lgp120 on the plasma membrane. NRK... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 9, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 9, 2026, from [Link]

-

Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens. (n.d.). Retrieved February 9, 2026, from [Link]

-

Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

-

The Cell Envelope Stress Response of Bacillus subtilis towards Laspartomycin C. (2020). PMC. Retrieved February 9, 2026, from [Link]

-

Antibacterial Activity, Cytotoxicity, and the Mechanism of Action of Bacteriocin from Bacillus subtilis GAS101. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

-

Cation reversal of inhibition of growth by valinomycin in Streptococcus pyogenes and Clostridium sporogenes. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

The Anti-Biofilm Potential of Linalool, a Major Compound from Hedychium larsenii, against Streptococcus pyogenes and Its Toxicity Assessment in Danio rerio. (2023). MDPI. Retrieved February 9, 2026, from [Link]

-

Endolysins against Streptococci as an antibiotic alternative. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

-

Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program. (n.d.). NIH. Retrieved February 9, 2026, from [Link]

-

Impact of reduced vancomycin MIC on clinical outcomes of methicillin-resistant Staphylococcus aureus bacteremia. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Selective Bacteriocins: A Promising Treatment for Staphylococcus aureus Skin Infections Reveals Insights into Resistant Mutants, Vancomycin Resistance, and Cell Wall Alterations. (2023). MDPI. Retrieved February 9, 2026, from [Link]

-

Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

-

Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count. (2024). PMC. Retrieved February 9, 2026, from [Link]

-

Bacterial cell membranes and their role in daptomycin resistance: A review. (2022). Frontiers. Retrieved February 9, 2026, from [Link]

-

Genetic Analysis of Factors Affecting Susceptibility of Bacillus subtilis to Daptomycin. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

-

Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. (n.d.). Frontiers. Retrieved February 9, 2026, from [Link]

-

Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

-

Effect of Porcine Clostridium perfringens on Intestinal Barrier, Immunity, and Quantitative Analysis of Intestinal Bacterial Communities in Mice. (2022). Frontiers. Retrieved February 9, 2026, from [Link]

-

In vitro determination of antibiotic sensitivities of Clostridium perfringens isolates from layer flocks in Germany. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

- 1. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of reduced vancomycin MIC on clinical outcomes of methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionomycin activates electrogenic Ca2+ influx in rat thymic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA1047953A - Ionomycin from streptomyces conglobatus - Google Patents [patents.google.com]

The Lonomycin Enigma: A Technical Guide to Unraveling its Biosynthetic Blueprint

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Uncharted Territory of Lonomycin Biosynthesis

Lonomycin, a polyether ionophore antibiotic, represents a class of natural products with significant biological activities and a complex molecular architecture that has long intrigued chemists and biologists. Produced by species of the genus Streptomyces, these compounds are assembled by massive enzymatic machinery known as polyketide synthases (PKSs). While the general principles of polyketide biosynthesis are well-established, the specific genetic and enzymatic roadmap for lonomycin and its congeners remains an area of active investigation. This guide serves as a technical deep-dive for researchers aiming to elucidate this intricate pathway. It is not a mere recitation of established facts but rather a strategic manual, blending foundational knowledge with field-proven methodologies to empower the scientific community in its quest to fully characterize the biosynthesis of these potent molecules.

Section 1: The Polyketide Synthase Paradigm - Nature's Molecular Assembly Line

The biosynthesis of lonomycin falls under the purview of Type I modular polyketide synthases, which are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. Understanding the logic of these enzymatic assembly lines is paramount to deciphering the lonomycin pathway.

A typical modular PKS is organized into a series of modules, with each module responsible for one cycle of polyketide chain elongation and modification. Each module, in turn, is composed of several catalytic domains:

-

Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) and loads it onto the acyl carrier protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

-

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group formed after each condensation, leading to hydroxyl, double bond, or saturated carbon centers, respectively. The presence or absence of these domains in a given module dictates the final chemical structure of that portion of the polyketide chain.

The final polyketide chain is released from the PKS by a Thioesterase (TE) domain, which often catalyzes cyclization to form a macrolactone ring.

Section 3: The Scientist's Toolkit: Methodologies for Pathway Elucidation

The following protocols provide a robust framework for the systematic investigation of the lonomycin biosynthetic pathway.

Protocol: Genome Mining for the Lonomycin Biosynthetic Gene Cluster

Objective: To identify the putative lonomycin biosynthetic gene cluster (lon BGC) within the genome of a lonomycin-producing Streptomyces strain.

Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from a pure culture of the lonomycin-producing Streptomyces strain (e.g., S. rimosus).

-

Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis:

-

Utilize antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite BGCs.

-

Search for gene clusters containing Type I PKS genes with a domain organization consistent with the predicted structure of the lonomycin polyketide backbone.

-

Look for the presence of genes encoding putative epoxidases and epoxide hydrolases, which are characteristic of polyether biosynthesis.

-

Protocol: Gene Inactivation to Confirm BGC Involvement

Objective: To confirm that the identified lon BGC is responsible for lonomycin production.

Methodology:

-

Construct a Gene Disruption Cassette: Design a cassette to inactivate a key PKS gene (e.g., a ketosynthase domain) within the putative lon BGC via homologous recombination. This cassette should contain a selectable marker (e.g., an apramycin resistance gene) flanked by regions homologous to the target gene.

-

Transformation and Recombination: Introduce the disruption cassette into the wild-type Streptomyces strain using a suitable method such as protoplast transformation or intergeneric conjugation from E. coli.

-

Selection and Verification: Select for transformants that have incorporated the resistance marker. Verify the correct gene disruption event by PCR and Southern blot analysis.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under lonomycin-producing conditions. Analyze the culture extracts by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of lonomycin production in the mutant strain.

Protocol: Heterologous Expression of the lon BGC

Objective: To unequivocally demonstrate that the lon BGC is sufficient for lonomycin production.

Methodology:

-

Clone the Entire BGC: Clone the entire putative lon BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a specialized Streptomyces expression vector.

-

Transform a Heterologous Host: Introduce the vector containing the lon BGC into a well-characterized, genetically tractable Streptomyces host strain that does not produce lonomycin (e.g., S. coelicolor or S. lividans).

-

Cultivation and Analysis: Cultivate the heterologous host strain under conditions known to support secondary metabolism.

-

Metabolite Detection: Analyze the culture extracts of the transformed host for the production of lonomycin and its congeners using HPLC and MS.

Section 4: The Path Forward - From Blueprint to Bioengineering

A complete understanding of the lonomycin biosynthetic pathway opens up exciting possibilities for the rational design of novel lonomycin congeners with improved therapeutic properties. Techniques such as precursor-directed biosynthesis, module swapping, and domain engineering within the PKS can be employed to generate a library of new compounds for drug discovery and development. The methodologies outlined in this guide provide a clear and actionable path for researchers to not only decipher the intricate biosynthesis of lonomycin but also to harness its synthetic machinery for the creation of next-generation therapeutics.

References

-

Omura, S., Shibata, M., Machida, S., & Sawada, J. (1976). Isolation of a new polyether antibiotic, lonomycin. The Journal of Antibiotics, 29(1), 15-20. [Link]

-

Liu, W. C., Slusarchyk, D. S., Astle, G., Trejo, W. H., Brown, W. E., & Meyers, E. (1978). Ionomycin, a new polyether antibiotic. The Journal of Antibiotics, 31(9), 815-819. [Link]

-

Fischbach, M. A., & Walsh, C. T. (2006). Assembly-line enzymology for polyketide and nonribosomal peptide antibiotics: logic, machinery, and mechanisms. Chemical reviews, 106(8), 3468-3496. [Link]

-

Blin, K., Shaw, S., Steinke, K., Villebro, R., Ziemert, N., Lee, S. Y., ... & Weber, T. (2019). antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline. Nucleic acids research, 47(W1), W81-W87. [Link]

-

Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces genetics. John Innes Foundation. [Link]

-

Myronovskyi, M., Rosenkränzer, B., & Luzhetskyy, A. (2016). A new efficient method for the targeted inactivation of genes in Streptomyces. Applied microbiology and biotechnology, 100(5), 2349-2361. [Link]

-

Bian, X., Huang, F., Wang, H., & Zhang, Y. (2015). Heterologous expression of natural product biosynthetic gene clusters in Streptomyces. FEMS microbiology reviews, 39(2), 234-251. [Link]

Methodological & Application

Protocols for isolating Lonomycin C from fermentation broth

Application Note: High-Purity Isolation of Lonomycin C from Streptomyces ribosidificus Fermentation Broth

Abstract & Strategic Overview

Lonomycin C (Emericid congener) is a polyether ionophore antibiotic produced by Streptomyces ribosidificus.[1][2][3] Structurally, it is a demethyl derivative of the major component, Lonomycin A. Its isolation presents two significant challenges to the natural product chemist:

-

Detection Silence: Like most polyethers, Lonomycin C lacks a distinctive UV chromophore, rendering standard UV-Vis detection (254 nm) ineffective.[1][2][3]

-

Congener Separation: It is a minor component (<10% of total complex) co-produced with the structurally similar Lonomycin A and B.

This protocol details a specialized workflow utilizing Evaporative Light Scattering Detection (ELSD) and High-Performance Counter-Current Chromatography (HPCCC) or Preparative HPLC to achieve >98% purity.[1][2][3] We prioritize a "capture and fractionate" strategy: rapidly capturing the total polyether complex from the broth, followed by high-resolution fractionation to isolate the specific C congener.

Physicochemical Profile & Target Properties

Understanding the solute is the first step in successful isolation. Lonomycin C is lipophilic and acidic.

| Property | Specification | Operational Implication |

| Compound Name | Lonomycin C (Sodium Salt) | Target Analyte |

| CAS Registry | 68537-50-8 | Reference ID |

| Molecular Formula | C₄₃H₇₃NaO₁₄ | Forms stable Na⁺ adducts in MS |

| Molecular Weight | ~837.02 Da (Na salt) | Monitor [M+Na]⁺ in Mass Spec |

| Solubility | Soluble: EtOAc, Benzene, CHCl₃, MeOHInsoluble: Water, Hexane (partially) | Extract with EtOAc; Crystallize with Hexane/Benzene |

| pKa | ~5.9 (Carboxylic Acid) | pH control is vital.[1][2][3][4] Extract at pH < 5 to keep in free acid form if desired, or neutral for salt. |

| UV Absorption | Negligible (End absorption <210nm) | DO NOT rely on UV. Use ELSD or derivatization.[1][2][3] |

Isolation Workflow Logic (Diagram)

The following flowchart illustrates the critical decision points in the isolation pathway.

Figure 1: Strategic workflow for the isolation of polyether ionophores. Note the dual extraction stream to maximize yield from both mycelium and broth.

Detailed Protocol

Phase 1: Extraction (The Capture)